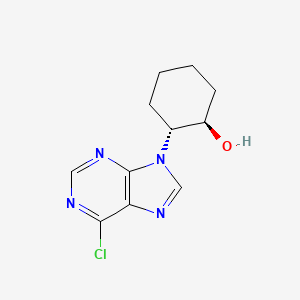
6-Bromo-3-nitro-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-nitro-2H-chromene is a heterocyclic compound that belongs to the chromene family Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 6-Bromo-3-nitro-2H-chromene involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a catalyst such as CF3COOH. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring . Another method involves the use of aryl propargyl ethers as starting materials, which undergo intramolecular cyclization to yield functionalized 2H-chromenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. Mechanochemical and green chemistry approaches are also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-nitro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted chromenes, amino derivatives, and other heterocyclic compounds. These products often exhibit enhanced biological activities and are valuable intermediates in organic synthesis .
Scientific Research Applications
6-Bromo-3-nitro-2H-chromene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for the development of new therapeutic agents.
Industry: The compound is used in the production of photochromic materials and other functional materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-nitro-2H-chromene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with target molecules. These interactions can modulate the activity of biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-2-phenyl-2-trifluoromethyl-2H-chromene: Exhibits similar biological activities and is used in the synthesis of spiro compounds.
6-Bromo-3-nitro-2-trifluoromethyl-2H-chromene: Known for its inhibitory effects on the P2Y6 receptor and potential as an anti-inflammatory drug.
Uniqueness
6-Bromo-3-nitro-2H-chromene is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activities.
Properties
CAS No. |
92210-56-5 |
|---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
6-bromo-3-nitro-2H-chromene |
InChI |
InChI=1S/C9H6BrNO3/c10-7-1-2-9-6(3-7)4-8(5-14-9)11(12)13/h1-4H,5H2 |
InChI Key |
QSUROLZXISAMMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11861295.png)
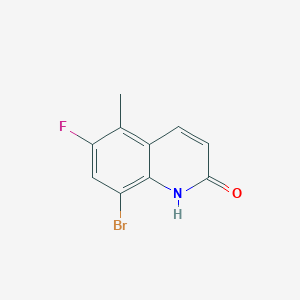
![5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861316.png)
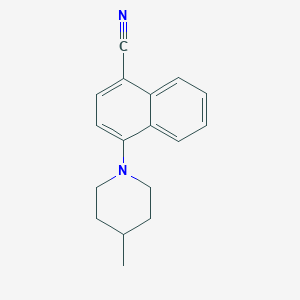

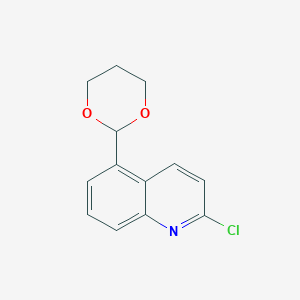
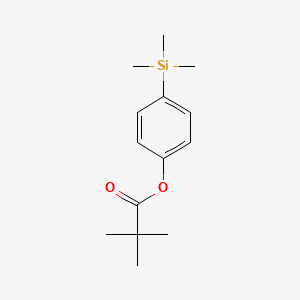
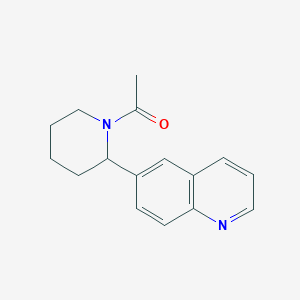
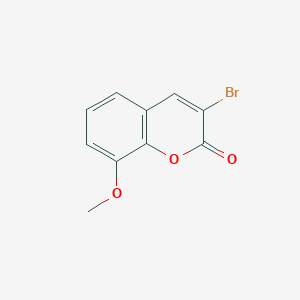
![Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11861365.png)
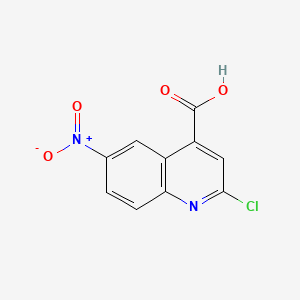
![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)
